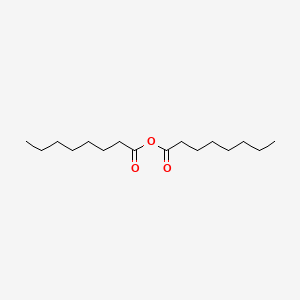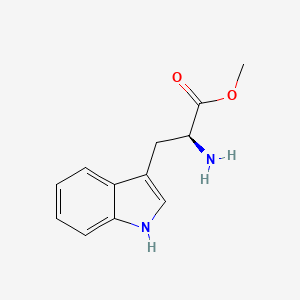
Methyl L-tryptophanate
概要
説明
“Methyl L-tryptophanate” is a derivative of the amino acid tryptophan . It is a chiral compound that can exist as both D- and L-enantiomers . The L-isomer (L-1MT) inhibits indoleamine 2,3-dioxygenase (IDO) weakly but also serves as an enzyme substrate .
Synthesis Analysis
L-Tryptophan methyl ester hydrochloride can be used as a reactant to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . It can also be used in the preparation of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .
Molecular Structure Analysis
The molecular formula of Methyl L-tryptophanate is C12H14N2O2 . Its molecular weight is 218.25 g/mol .
Chemical Reactions Analysis
The thermal decomposition mechanism for tryptophan methyl ester has been studied, and it was found that tryptamine is an intermediary obtained in the first thermal decomposition step .
Physical And Chemical Properties Analysis
The physical state of Methyl L-tryptophanate is a powder solid . Its melting point ranges from 218 to 220 °C . The optical activity is [α]20/D +18°, c = 5 in methanol .
科学的研究の応用
Application Summary
Methyl L-tryptophanate plays a significant role in the production of L-tryptophan using E. coli in the field of bioengineering . L-tryptophan is an essential amino acid for human and animal growth and has various applications in medicine, food, and feed .
Method of Application
In the production of L-tryptophan with E. coli, methyl donors are used to enhance the growth and acid-producing ability of E. coli cells . Among the methyl donors tested, choline chloride showed the most significant effect in promoting fermentation, followed by methionine . The optimum addition method involved the addition of 1.5 g/L methionine to the culture medium, combined with continuous feeding with a glucose solution containing 1 g/L choline chloride .
Results
The final tryptophan titer reached 53.5 g/L; the highest biomass of bacteria reached 51.8 g/L; and the main by-product, acetic acid, was reduced to 2.23 g/L .
Biotherapeutics
Application Summary
Methyl L-tryptophanate is used in the formulation of biotherapeutic drugs to mitigate oxidation during manufacturing and storage .
Method of Application
Antibodies were subjected to AAPH and light exposure in the presence of N-acetyl-DL-tryptophan and L-methionine . Oxidation in relevant CDR and Fc residues was quantified by peptide map .
Results
Peptide mapping demonstrated that N-acetyl-DL-tryptophan was effective at protecting tryptophans from AAPH stress, and that the combination of N-acetyl-DL-tryptophan and L-methionine protected both tryptophan and methionine from AAPH stress .
Plant Growth Regulation
Application Summary
Methyl L-tryptophanate can be used in the synthesis of bio-based quaternary ammonium salts with gibberellate . Gibberellate is a plant hormone that promotes growth and influences developmental processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .
Method of Application
Novel salts of gibberellic acid and L-tryptophan were obtained with high yields exceeding 97% as a result of the metathesis reaction or the neutralization of quaternary ammonium hydroxides .
Results
Phase transition temperatures, thermal and chemical stability, and solubility in solvents with different polarities were determined for all obtained salts .
Microbial Fermentation
Application Summary
Methyl L-tryptophanate is used in the production of L-tryptophan through microbial fermentation . L-tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals .
Method of Application
Microbial fermentation allows for the environmentally benign synthesis of L-tryptophan from inexpensive and renewable carbon sources . The production of L-tryptophan has significantly grown in recent years due to the ongoing development of superior genome sequencing and synthetic biology technologies .
Results
After fermentation in a 5 L bioreactor for 40 h, the high-yield strain TRP9 achieved an L-Trp yield of 36.08 g/L by improving the expression of the L-Trp operon and optimizing the essential genes serA and prs for the synthesis of serine and PRPP in the chorismate .
Safety And Hazards
将来の方向性
While specific future directions for Methyl L-tryptophanate are not mentioned in the retrieved papers, its potential uses in various chemical reactions and its role as a derivative of the amino acid tryptophan suggest that it could have applications in the synthesis of pharmaceuticals and other chemicals .
特性
IUPAC Name |
methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884057 | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-tryptophanate | |
CAS RN |
4299-70-1 | |
| Record name | L-Tryptophan methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

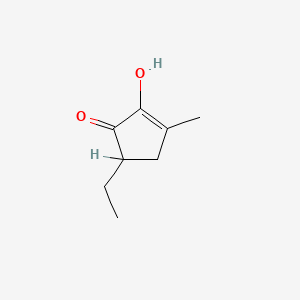
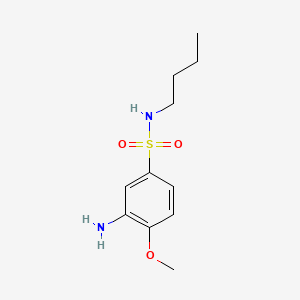
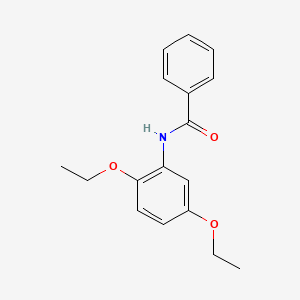

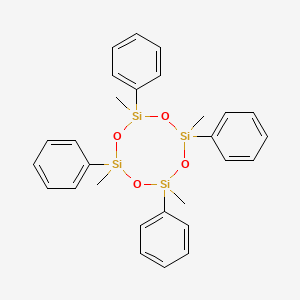
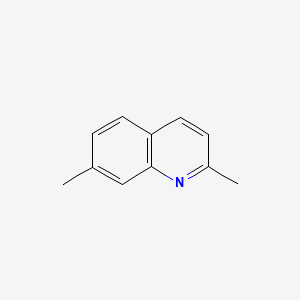
![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)

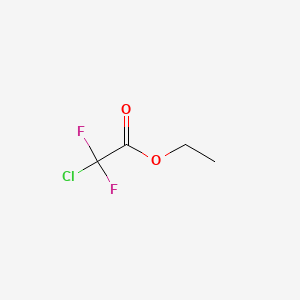

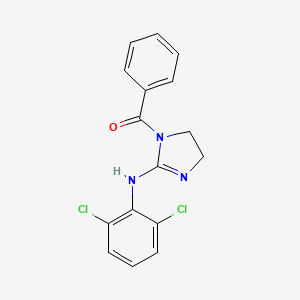
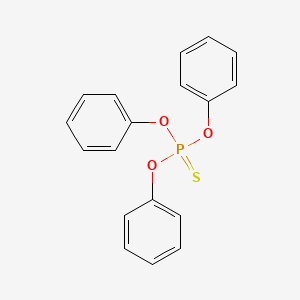
![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)
